5-Bromo-2-methoxybenzimidamide
Description
5-Bromo-2-methoxybenzimidamide (CAS: 1214333-36-4) is a halogenated aromatic compound featuring a benzimidamide core structure. Its molecular formula is C₈H₈BrN₂O, with a molecular weight of 229.07 g/mol. The compound consists of a benzene ring substituted with a bromine atom at the 5-position, a methoxy group (-OCH₃) at the 2-position, and an amidine (-C(=NH)NH₂) functional group. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and synthetic applications.
Properties
Molecular Formula |
C8H9BrN2O |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
5-bromo-2-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H9BrN2O/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H3,10,11) |
InChI Key |
IKUQTZCCTIUKGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-2-methoxybenzimidamide typically involves multiple steps. One common method starts with the bromination of 2-methoxybenzoic acid to form 5-bromo-2-methoxybenzoic acid. This intermediate is then converted to the corresponding benzamidine through a series of reactions, including amidation and reduction .
Industrial Production Methods:
In an industrial setting, the production of 5-Bromo-2-methoxybenzimidamide can be scaled up using cost-effective and efficient processes. For example, the bromination step can be optimized using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron powder. The subsequent steps can be carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
5-Bromo-2-methoxybenzimidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents for Suzuki-Miyaura coupling.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry:
5-Bromo-2-methoxybenzimidamide is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine:
In medicinal chemistry, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes, making it a candidate for drug development .
Industry:
In the industrial sector, 5-Bromo-2-methoxybenzimidamide is used in the production of specialty chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxybenzimidamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The exact molecular pathways depend on the specific enzyme or target involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 5-Bromo-2-methoxybenzimidamide with structurally or functionally related compounds, focusing on synthesis, substituent effects, and pharmacological relevance.
5-Bromo-2-phenylbenzimidazole (CAS: 1741-50-0)
- Structure : Features a benzimidazole core with bromine at position 5 and a phenyl group at position 2.
- Molecular Weight : 287.14 g/mol.
- Key Differences :
- The benzimidazole core (two fused rings with nitrogen atoms) differs from the benzimidamide’s amidine group, altering electronic properties and hydrogen-bonding capacity.
- Phenyl substituents enhance hydrophobicity compared to the methoxy group in 5-Bromo-2-methoxybenzimidamide.
- Pharmacological Relevance : Benzimidazole derivatives are widely used in drug design, including antiarrhythmic, antifungal, and anticancer agents .
4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole
- Structure : Contains a benzimidazole core with bromine at position 4, thiophene substituents, and methyl groups at positions 5 and 5.
- Synthesis: Prepared via photoinitiated bromination of a thiophene-substituted precursor, yielding a mixture of mono-, di-, and tri-brominated species .
- Thiophene groups may enhance π-π stacking interactions in biological targets.
- Pharmacological Relevance : Benzimidazole-thiophene hybrids are explored for serotonin receptor modulation and antiparasitic activity .
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide (CAS: Not Provided)
- Structure : A benzamide derivative with bromine at position 5, fluorine at position 2, and a 2-methoxyphenyl amide group.
- Molecular Weight : 324.15 g/mol.
- Key Differences: Fluorine’s electronegativity increases metabolic stability compared to the amidine group in 5-Bromo-2-methoxybenzimidamide.
- Applications : Fluorinated benzamides are common in kinase inhibitors and imaging agents .
5-Bromo-2-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzamide (Compound 172a)
- Structure: Contains a benzamide core with bromine at position 5 and an imidazole-methylamino substituent.
- Synthesis : Derived from 5-bromoisatoic acid anhydride via ammonia treatment and recrystallization .
- Key Differences: The imidazole side chain introduces basicity and metal-binding capacity, unlike the methoxy group in 5-Bromo-2-methoxybenzimidamide. Potential use as a RabGGTase inhibitor due to imidazole’s affinity for enzyme active sites .
Comparative Data Table
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